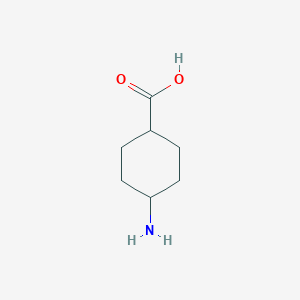

trans-4-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid: Synthesis, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminocyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), is a synthetic derivative of the amino acid lysine.[1][2] It is a crucial antifibrinolytic agent included in the WHO's list of essential medicines, primarily used to treat or prevent excessive blood loss in various clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.[3][4] This document provides an in-depth overview of its synthesis, physicochemical properties, and mechanism of action, tailored for a technical audience.

Physicochemical and Pharmacokinetic Properties

Tranexamic acid is a white crystalline powder characterized by its high water solubility.[5][6] This high solubility and low partition coefficient mean that upon environmental release, it is expected to remain predominantly in the aquatic compartment.[7] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of Tranexamic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Melting Point | >300 °C (decomposes) | [5] |

| pKa | 10.22 | [8] |

| Water Solubility | Freely soluble | [5][6] |

| Log P (Octanol/Water) | < 0 (at pH 5, 7, 9) | [7] |

| Appearance | White crystalline powder |[5][6] |

Table 2: Pharmacokinetic Properties of Tranexamic Acid

| Property | Value | Reference |

|---|---|---|

| Bioavailability (Oral) | 30-50% | [8] |

| Plasma Half-life | ~2 hours | [1][9] |

| Volume of Distribution | 0.18 L/kg | [8] |

| Protein Binding | 3% (primarily to plasminogen) | [8] |

| Elimination | >95% excreted unchanged in urine |[8][9] |

Synthesis of this compound

The synthesis of the pure trans-isomer of 4-aminocyclohexanecarboxylic acid is a critical process, as the cis-isomer lacks the desired pharmacological activity. Several synthetic routes have been developed, often starting from p-aminobenzoic acid or dimethyl terephthalate.[10][11][12] The core of many industrial processes involves the catalytic hydrogenation of an aromatic precursor followed by isomerization and purification to isolate the trans-isomer.

Representative Synthesis Workflow

A common and industrially feasible approach involves the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, which then requires an isomerization step to enrich the desired trans product.

Caption: General workflow for synthesis via hydrogenation and isomerization.

Detailed Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid

The following protocol is a representative example of the catalytic hydrogenation step to produce a mixture of cis and this compound, based on published patent literature.[11][13]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

High-pressure autoclave reactor

-

Filtration apparatus

Procedure:

-

Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous solution of NaOH.[11][13]

-

Hydrogenation Reaction: Seal the autoclave. Purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 15 bar.[11][13]

-

Heating and Agitation: While stirring, heat the reaction mixture to 100-120°C.[14]

-

Reaction Monitoring: Maintain the reaction under these conditions for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC) showing the absence of the starting material.[13]

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.

-

Isomer Mixture: The resulting filtrate contains a mixture of cis- and this compound, typically enriched in the trans-isomer (e.g., a ratio of ~4.6:1 trans:cis).[13] This mixture is then carried forward for isomerization and purification steps to isolate the pure trans-isomer.[15]

Mechanism of Antifibrinolytic Action

Tranexamic acid exerts its antifibrinolytic effect by interfering with the body's fibrinolytic (clot-dissolving) system.[2] The primary mechanism involves blocking the lysine-binding sites on plasminogen, the precursor to the active enzyme plasmin.[1][3]

Key Steps in the Fibrinolytic Pathway and TXA Inhibition:

-

Plasminogen Activation: In response to clot formation, tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) are released.[16][17] These activators bind to plasminogen that is associated with the fibrin clot.

-

Plasmin Formation: The activators convert plasminogen into plasmin, a serine protease.[2]

-

Fibrinolysis: Plasmin systematically degrades the fibrin mesh of the clot, leading to its dissolution and the release of fibrin degradation products.[18]

-

TXA Inhibition: Tranexamic acid, as a lysine analog, competitively and reversibly binds to the lysine-binding sites on plasminogen.[3][19] This binding prevents plasminogen from attaching to the fibrin surface, thereby inhibiting its activation into plasmin.[1][18] This stabilizes the clot and prevents premature breakdown.[2]

Unexpectedly, at higher concentrations, tranexamic acid has also been found to be a direct, active-site inhibitor of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM.[16][17]

References

- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]

- 4. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]

- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 6. asahikasei-fc.jp [asahikasei-fc.jp]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. droracle.ai [droracle.ai]

- 10. uk.typology.com [uk.typology.com]

- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]

- 15. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 16. research.monash.edu [research.monash.edu]

- 17. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]

- 19. ahajournals.org [ahajournals.org]

Tranexamic Acid: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid (TXA), is a synthetic lysine analogue with potent antifibrinolytic properties. Its primary mechanism of action is the inhibition of fibrinolysis through the competitive blockade of lysine-binding sites on plasminogen, thereby preventing its conversion to the active enzyme plasmin and subsequent degradation of fibrin clots. This guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies used to elucidate the mechanism of action of tranexamic acid. It also explores its secondary effects, including a complex, context-dependent role in inflammation.

Core Mechanism of Action: Inhibition of Fibrinolysis

The cornerstone of tranexamic acid's therapeutic effect lies in its ability to stabilize fibrin clots by preventing their enzymatic degradation. This is achieved through a high-affinity, reversible interaction with plasminogen.

Molecular Interaction with Plasminogen

Tranexamic acid functions as a competitive antagonist to lysine, binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen.[1][2] This binding prevents plasminogen from attaching to fibrin, a crucial step for its activation to plasmin by tissue plasminogen activator (tPA).[3][4] By occupying these sites, tranexamic acid effectively sequesters plasminogen away from the fibrin clot, preserving its integrity.[2][4]

Plasminogen possesses multiple lysine-binding sites with varying affinities for tranexamic acid. Notably, there is a single high-affinity binding site (Kd = 1.1 μM) and several lower-affinity sites.[1][5] The binding to the high-affinity site is primarily responsible for the antifibrinolytic effect.[5]

Direct Inhibition of Fibrinolytic Enzymes

While the primary mechanism involves preventing plasminogen activation, tranexamic acid can also directly inhibit key enzymes in the fibrinolytic cascade, albeit at significantly higher concentrations. It acts as an active-site inhibitor of urokinase plasminogen activator (uPA) and, to a much lesser extent, plasmin itself.[1][2]

Quantitative Data on Molecular Interactions

The following table summarizes the key quantitative parameters defining the interaction of tranexamic acid with components of the fibrinolytic system.

| Interaction | Parameter | Value | Reference |

| Tranexamic Acid - Plasminogen Binding | |||

| High-Affinity Binding | Dissociation Constant (Kd) | 1.1 μM | [1][5] |

| Low-Affinity Binding | Dissociation Constant (Kd) | 600 μM | [5] |

| Tranexamic Acid - Plasmin Binding | |||

| Dissociation Constant (Kd) | 3.5 x 10⁻⁵ M (35 µM) | ||

| Direct Enzyme Inhibition by Tranexamic Acid | |||

| Inhibition of Urokinase Plasminogen Activator (uPA) | Inhibitory Constant (Ki) | 2 mM | [1] |

| 50% Inhibitory Concentration (IC50) | 2.70 ± 0.11 mM | [1] | |

| 50% Inhibitory Concentration (IC50) | 3.63 ± 0.16 mM | [1] | |

| Inhibition of Plasmin | 50% Inhibitory Concentration (IC50) | 86.79 ± 2.30 mM | [1] |

| Inhibition of Fibrinolysis (Assay-Dependent) | |||

| tPA-stimulated Plasma Turbidity Assay | 50% Inhibitory Concentration (IC50) | 3.79 ± 0.17 mg/L | [6] |

| Rotational Thromboelastometry (ROTEM) Assay | 50% Inhibitory Concentration (IC50) | 0.43 mg/L |

Signaling Pathways and Logical Relationships

The Fibrinolytic Cascade and the Action of Tranexamic Acid

The following diagram illustrates the central role of tranexamic acid in inhibiting the fibrinolytic cascade.

Paradoxical Enhancement of Plasmin Generation by uPA

Interestingly, while tranexamic acid's primary role is antifibrinolytic, it can paradoxically enhance plasmin generation in the presence of urokinase plasminogen activator (uPA).[7] This is attributed to a conformational change in plasminogen upon TXA binding to a low-affinity site, which makes it a more efficient substrate for uPA.[5]

Secondary Mechanism of Action: Anti-inflammatory Effects

Beyond its well-established role in hemostasis, tranexamic acid exhibits anti-inflammatory properties, primarily through the modulation of the complement system.

Interaction with the Complement Cascade

Plasmin is known to cleave complement components C3 and C5, leading to the generation of anaphylatoxins such as C5a, which are potent inflammatory mediators.[8][9] By inhibiting plasmin generation, particularly that mediated by tPA during systemic fibrinolysis, tranexamic acid can reduce the production of C5a and thereby attenuate the inflammatory response.[8][9] However, in localized tissue environments where uPA is the predominant plasminogen activator, the TXA-induced enhancement of plasmin generation can paradoxically lead to increased C5a levels and a pro-inflammatory state.[8]

Experimental Protocols

Elucidating the mechanism of action of tranexamic acid has involved a variety of in vitro and in vivo experimental approaches. The following sections outline the general methodologies for key experiments.

Determination of Binding Affinity (Kd) for Plasminogen

Principle: To quantify the binding affinity of tranexamic acid to plasminogen, techniques such as equilibrium dialysis or ultrafiltration are commonly employed. These methods separate protein-bound ligand from free ligand.

General Protocol (Ultrafiltration):

-

Preparation of Solutions: Prepare a series of solutions containing a constant concentration of purified human plasminogen and varying concentrations of radiolabeled tranexamic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Ultrafiltration: Centrifuge the samples in ultrafiltration devices with a molecular weight cutoff that retains plasminogen but allows free tranexamic acid to pass through.

-

Quantification: Measure the radioactivity in the filtrate (representing free ligand) and the retentate (representing bound and free ligand in the retained volume).

-

Data Analysis: Calculate the concentration of bound and free tranexamic acid. Plot the concentration of bound ligand versus the concentration of free ligand. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).

Measurement of Inhibition of Fibrinolysis

Principle: To assess the inhibitory effect of tranexamic acid on fibrinolysis, a clot is formed in vitro, and its lysis, induced by a plasminogen activator, is monitored over time. Common methods include optical density assays and viscoelastic assays (e.g., thromboelastography [TEG] or rotational thromboelastometry [ROTEM]).

General Protocol (tPA-induced Fibrinolysis in Plasma - Optical Density):

-

Sample Preparation: Prepare citrated plasma samples.

-

Reagent Preparation: Prepare solutions of tranexamic acid at various concentrations, tissue plasminogen activator (tPA), and a clotting agent (e.g., thrombin and calcium chloride).

-

Assay Setup: In a microplate well, mix plasma, a specific concentration of tranexamic acid (or vehicle control), and tPA.

-

Clot Formation and Lysis Monitoring: Initiate clotting by adding the clotting agent. Immediately begin monitoring the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C. As a clot forms, the absorbance increases. As the clot lyses, the absorbance decreases.

-

Data Analysis: Measure parameters such as the time to 50% clot lysis. Plot the lysis time against the concentration of tranexamic acid to determine the IC50 value.

Determination of Inhibitory Constant (Ki) for uPA

Principle: To determine the inhibitory constant (Ki) of tranexamic acid for urokinase plasminogen activator (uPA), a chromogenic substrate assay is typically used. The rate of substrate cleavage by uPA is measured at different substrate and inhibitor concentrations.

General Protocol:

-

Reagent Preparation: Prepare solutions of purified uPA, a specific chromogenic substrate for uPA, and tranexamic acid at various concentrations in a suitable assay buffer.

-

Assay Setup: In a microplate, pre-incubate uPA with different concentrations of tranexamic acid for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Measurement: Monitor the rate of change in absorbance at the appropriate wavelength for the chromogenic product over time. This rate is proportional to the enzyme activity.

-

Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. The data can be analyzed using enzyme kinetic models (e.g., Michaelis-Menten kinetics) and plotted using methods such as a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Conclusion

Tranexamic acid exerts its primary therapeutic effect through the potent and competitive inhibition of plasminogen activation, thereby stabilizing fibrin clots. The quantitative understanding of its binding affinities and inhibitory constants for key components of the fibrinolytic system provides a solid foundation for its clinical application. Furthermore, the elucidation of its secondary, context-dependent anti-inflammatory and sometimes pro-inflammatory effects through interactions with the complement cascade highlights the complexity of its biological activity. Continued research into these multifaceted mechanisms will further refine its therapeutic use and may unveil novel applications for this well-established drug.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]

- 5. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranexamic acid is associated with reduced complement activation in trauma patients with hemorrhagic shock and hyperfibrinolysis on thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: trans-4-Aminocyclohexanecarboxylic Acid (CAS 3685-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid, with a CAS number of 3685-25-4, is a saturated cyclic amino acid. It serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core imparts conformational constraint in molecules, a desirable feature in the design of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications in drug development, based on publicly available scientific literature.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3685-25-4 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | trans-4-aminocyclohexane-1-carboxylic acid | |

| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | |

| logP | 0.5885 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis

The primary and most referenced method for the synthesis of this compound is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain reaction conditions.

General Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonia (NH₃) solution

-

Ninhydrin solution (for TLC visualization)

Procedure:

-

A high-pressure autoclave is charged with p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of NaOH.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., 15 bar) at an elevated temperature (e.g., 100°C).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as DCM/MeOH/NH₃ (5:5:1, v/v/v) and visualized with a ninhydrin stain.

-

Upon completion (disappearance of the starting material), the reaction is stopped, and the autoclave is cooled to room temperature and depressurized.

-

The catalyst is removed by filtration.

-

The resulting aqueous solution contains a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The ratio of isomers can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

The Strategic Utility of trans-4-Aminocyclohexanecarboxylic Acid in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid cyclohexane core provides a well-defined three-dimensional structure, while the amino and carboxylic acid functionalities offer convenient handles for a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmacologically active compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 3685-25-4 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility. The primary methods involve the catalytic hydrogenation of p-aminobenzoic acid and the epimerization of the corresponding cis-isomer.

Catalytic Hydrogenation of p-Aminobenzoic Acid

A common and industrially viable method for the preparation of 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid

The following protocol is a representative example of the hydrogenation process:

-

Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and 10% aqueous sodium hydroxide (NaOH) solution (100.0 mL).[2][3]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100°C with stirring.[2][3]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 20 hours). A typical TLC system is Dichloromethane/Methanol/Ammonia (5:5:1 v/v/v) with ninhydrin for visualization.[2][3]

-

Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and this compound.

Quantitative Data for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Overall Yield (%) | Reference(s) |

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 | Not explicitly stated for the mixture | [2][3] |

| Raney Nickel | Not specified | Not specified | Not specified | Not specified | 1:2.3 (trans content of 70%) | Not specified | [2] |

Epimerization of cis-4-Aminocyclohexanecarboxylic Acid

The cis-isomer can be converted to the more stable trans-isomer through epimerization, which is typically achieved by treatment with a base.

Protection of the Amino Group

For many synthetic applications, the amino group of this compound is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group.

Experimental Protocol: Boc-Protection of 4-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: To the crude aqueous solution of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid from the hydrogenation step, add acetone and di-tert-butyl dicarbonate (Boc anhydride).[3]

-

Reaction: Stir the mixture at room temperature for approximately 20 hours.[3]

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The acetone is removed under reduced pressure. The aqueous layer is then acidified (e.g., with citric acid) and extracted with an organic solvent (e.g., dichloromethane).[3] The combined organic layers are dried and concentrated to yield the Boc-protected product. The trans-isomer can then be selectively crystallized.[3]

Quantitative Data for Boc-Protection and Isolation

| Starting Material | Reagents | Solvent | Yield of trans-Boc-protected product (%) | Purity (%) | Reference(s) |

| cis/trans mixture of 4-aminocyclohexanecarboxylic acid | Boc anhydride, Acetone | Water/Acetone | 62 | 99.1 | [3] |

Application as a Building Block in Drug Synthesis

The rigid trans-1,4-disubstituted cyclohexane motif is a valuable scaffold in medicinal chemistry. It serves as a non-aromatic, conformationally restricted spacer that can correctly orient pharmacophoric groups for optimal interaction with biological targets.

Oclacitinib: A Janus Kinase (JAK) Inhibitor

Oclacitinib (Apoquel®) is a veterinary medication used to treat atopic dermatitis in dogs. It is a selective inhibitor of Janus kinase 1 (JAK1).[4][5][6] The synthesis of Oclacitinib utilizes a derivative of this compound.[7][8]

The JAK-STAT Signaling Pathway and Inhibition by Oclacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors involved in inflammation and immune response. Oclacitinib exerts its therapeutic effect by inhibiting this pathway.

Figure 1: The JAK-STAT signaling pathway and its inhibition by Oclacitinib.

As illustrated in Figure 1, the binding of a cytokine to its receptor on the cell surface leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of genes encoding pro-inflammatory cytokines. Oclacitinib selectively inhibits JAK1, thereby blocking this signaling cascade and reducing inflammation and pruritus.[5][6]

Glimepiride: A Sulfonylurea Antidiabetic Agent

Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[9][10] The synthesis of Glimepiride can also incorporate a derivative of this compound, specifically trans-4-methylcyclohexylamine.[9] While not a direct derivative of the title compound, the synthesis highlights the importance of the trans-cyclohexylamine moiety in the structure of this class of drugs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rigid, non-planar structure and bifunctional nature make it an ideal scaffold for the construction of complex molecules with specific three-dimensional arrangements of functional groups. The well-established synthetic routes to this compound, coupled with its successful incorporation into important pharmaceutical agents like Oclacitinib, underscore its significance in modern drug discovery and development. The continued exploration of its utility in creating novel molecular architectures promises to yield further advancements in medicinal chemistry and materials science.

References

- 1. CAS 3685-25-4: this compound [cymitquimica.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oclacitinib - Wikipedia [en.wikipedia.org]

- 6. zoetis.cl [zoetis.cl]

- 7. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]

- 8. benchchem.com [benchchem.com]

- 9. ijcrt.org [ijcrt.org]

- 10. science24.com [science24.com]

A Comprehensive Technical Guide to the Therapeutic Applications of trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid (TXA), is a synthetic lysine analogue with potent antifibrinolytic properties. Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the enzymatic breakdown of fibrin clots. This activity has established TXA as a critical therapeutic agent in the management of a wide array of conditions characterized by excessive bleeding. Clinical evidence robustly supports its efficacy in reducing blood loss in major surgery, trauma, and heavy menstrual bleeding. Furthermore, its role in managing hereditary angioedema and its potential applications in dermatology are areas of active investigation. This document provides an in-depth technical overview of TXA's mechanism of action, therapeutic applications, relevant experimental data, and detailed protocols for key assays, intended to serve as a comprehensive resource for the scientific and drug development community.

Core Mechanism of Action: Antifibrinolysis

The hemostatic effect of tranexamic acid is primarily attributed to its potent inhibition of the fibrinolytic system. Fibrinolysis is the natural process of dissolving fibrin clots, mediated by the serine protease plasmin.

2.1 The Fibrinolytic Pathway Under physiological conditions, plasminogen, an inactive zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[1][2][3] Plasminogen and t-PA bind to lysine residues on the surface of fibrin, a critical step that localizes and enhances plasmin generation on the clot.[1][2] Plasmin then degrades the fibrin mesh, leading to clot dissolution.

2.2 Inhibition by Tranexamic Acid Tranexamic acid is a structural analogue of lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[1][4] This action blocks the binding of plasminogen to fibrin, consequently inhibiting its activation into plasmin.[1][4][5] By preventing the degradation of fibrin, TXA stabilizes the clot, reduces bleeding, and maintains hemostasis.[4][6]

2.3 Paradoxical Plasmin Generation and Inflammatory Signaling Interestingly, some studies report that while TXA effectively inhibits fibrinolysis, it may transiently enhance the formation of plasmin-antiplasmin (PAP) complexes, suggesting an increase in plasmin generation in vivo.[7][8] This phenomenon may be due to conformational changes in plasminogen induced by TXA binding, which could promote its activation by plasminogen activators.[9]

Furthermore, TXA can modulate inflammatory signaling. It has been shown to have proinflammatory or anti-inflammatory effects by regulating the generation of complement component C5a by plasmin, depending on whether t-PA or u-PA is the predominant plasminogen activator.[10]

Therapeutic Applications and Clinical Data

3.1 Heavy Menstrual Bleeding (HMB) TXA is a first-line, non-hormonal treatment for idiopathic HMB.[11][12] It significantly reduces menstrual blood loss (MBL) and improves the quality of life for women.[11][13]

Table 1: Clinical Trial Data for TXA in Heavy Menstrual Bleeding

| Study / Endpoint | Tranexamic Acid Group | Placebo Group | p-value | Citation(s) |

|---|---|---|---|---|

| Mean MBL Reduction from Baseline | -69.6 mL (40.4%) | -12.6 mL (8.2%) | <0.001 | [13][14] |

| Overall MBL Reduction Range | 26% - 60% | N/A | N/A | [11][12][14] |

| Improvement in Social/Leisure Activities | Significant Improvement | No Significant Change | <0.01 | [13] |

| Improvement in Physical Activities | Significant Improvement | No Significant Change | <0.01 |[13] |

3.2 Bleeding in Surgery Prophylactic administration of TXA is widely used to reduce perioperative blood loss and the need for allogeneic blood transfusions across various surgical disciplines.[15][16][17]

Table 2: Efficacy of TXA in Surgical Settings

| Surgical Type | Key Finding | Hazard Ratio (HR) / Risk Ratio (RR) | 95% CI | Citation(s) |

|---|---|---|---|---|

| General Surgery | Reduced composite bleeding outcome | HR: 0.74 | 0.59 - 0.93 | [18] |

| Hepatopancreaticobiliary Surgery | Reduced composite bleeding outcome | HR: 0.55 | 0.34 - 0.91 | [18] |

| Colorectal Surgery | Reduced composite bleeding outcome | HR: 0.67 | 0.45 - 0.98 | [18] |

| Major Orthopedic Surgery | Reduced transfusion rate | RR: 0.51 | 0.46 - 0.56 | [17] |

| Cardiac Surgery | Reduced transfusion rate | RR: 0.71 | 0.65 - 0.78 |[17] |

3.3 Trauma and Traumatic Brain Injury (TBI) Early administration of TXA (within 3 hours of injury) reduces mortality due to bleeding in trauma patients.[15][19] In TBI, TXA may reduce the expansion of intracranial hemorrhage, with the greatest benefit observed in patients with mild to moderate injury.[6][20][21]

Table 3: Clinical Data for TXA in Trauma and TBI

| Condition | Endpoint | TXA Effect | 95% CI | p-value | Citation(s) |

|---|---|---|---|---|---|

| Traumatic Brain Injury (TBI) | Total Haematoma Expansion | Mean Difference: -2.52 | -4.85 to -0.19 | 0.03 | [20] |

| TBI (Early Administration) | Relative Benefit | Mean Difference: -2.45 | -4.78 to -0.12 | 0.04 | [20] |

| TBI | All-Cause Mortality | Significant Reduction | N/A | 0.0035 | [19] |

| TBI | Mortality (Mild-to-Moderate Injury) | Significant Reduction | N/A | N/A |[6][21] |

3.4 Hereditary Angioedema (HAE) TXA is used off-label for the prophylactic and on-demand treatment of HAE, a condition caused by C1 esterase inhibitor deficiency that leads to recurrent swelling.[22][23] It is thought to work by inhibiting plasmin, which can lower the production of bradykinin, a key mediator of swelling in HAE.[23] While considered less effective than newer therapies, it can be a useful alternative when other options are unavailable.[23][24][25]

Table 4: Efficacy Data for TXA in Hereditary Angioedema

| Treatment Type | Key Finding | Comparison | p-value | Citation(s) |

|---|---|---|---|---|

| On-Demand | Median time to symptom relief was 12 hours. | Compared to 2 hours for Icatibant. | <0.001 | [23][25] |

| Prophylaxis | 2 of 3 patients remained nearly symptom-free. | N/A (Observational) | N/A | [24] |

| Prophylaxis | Breakthrough attacks lasted longer than with C1-INH. | Median resolution: 7 vs 3 hours. | 0.016 |[25] |

Pharmacodynamics and Dosing

The primary pharmacodynamic effect of TXA is the inhibition of fibrinolysis. The plasma concentration required for this effect has been a subject of extensive study.

Table 5: Effective Concentrations of TXA for Fibrinolysis Inhibition

| TXA Concentration (mg/L) | Level of Fibrinolysis Inhibition | Assay Type Mentioned | Citation(s) |

|---|---|---|---|

| 5 - 10 | Partial / Significant | Viscoelastic, Optical, Immunological | [1][2] |

| 10 - 15 | Substantial / Near Maximal | Viscoelastic, Optical, Immunological | [1][2] |

| 10 | ~80% inhibition (tPA-stimulated) | Fibrin Plate Assay | [1][2] |

| 14.7 | IC50 (tPA-stimulated) | Thromboelastography (TEG) | [1] |

| 100 | 98% inhibition (tPA-stimulated) | Fibrin Plate Assay |[2][26] |

Experimental Protocols

5.1 Synthesis of this compound An industrially feasible, one-pot process involves the catalytic hydrogenation of p-aminobenzoic acid.

-

Protocol: React p-aminobenzoic acid with a catalyst such as 5% Ruthenium on Carbon (Ru/C) under basic conditions (e.g., in 10% NaOH solution). The reaction is typically carried out in water at elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar).[27] This method can achieve a high ratio of the desired trans-isomer (>75%) directly.[27][28] Separation of the remaining cis/trans mixture can be accomplished through selective crystallization or esterification.[27]

5.2 In Vitro Protocol: Thromboelastography (TEG) Clot Lysis Assay This protocol assesses the effect of TXA on t-PA induced fibrinolysis in whole blood.

-

Materials: Whole blood from healthy donors, tissue plasminogen activator (t-PA), tranexamic acid solutions of varying concentrations, kaolin activator, thromboelastography analyzer (e.g., TEG, ROTEM).

-

Methodology:

-

Collect whole blood into citrate tubes.

-

Spike blood samples with a fixed concentration of t-PA (e.g., 20-60 nM) to induce fibrinolysis.[29]

-

Add varying concentrations of TXA (or vehicle control) to the t-PA-spiked samples.

-

Initiate coagulation using a kaolin activator in the TEG cups.

-

Run the TEG analysis according to the manufacturer's protocol.

-

Measure key parameters including Maximal Amplitude (MA), which reflects clot strength, and Lysis at 30 minutes (LY30), which indicates the percentage of clot lysis.[29]

-

Compare LY30 values between control and TXA-treated samples to quantify the inhibition of fibrinolysis.

-

5.3 In Vivo Protocol: Rodent Hemorrhagic Shock Model This protocol evaluates the systemic effects of TXA on inflammation and end-organ injury following hemorrhagic shock.

-

Animal Model: Adult Sprague-Dawley rats (e.g., 300±49 g).[30][31]

-

Methodology:

-

Anesthetize the animals and cannulate the femoral artery and vein for blood pressure monitoring and drug/fluid administration.

-

Induce controlled hemorrhagic shock by withdrawing blood to achieve a target mean arterial pressure (MAP) of 30 mmHg.[30]

-

After a set period of shock (e.g., 15 minutes), administer a single intravenous bolus of TXA (e.g., 30-300 mg/kg) or vehicle control (normal saline).[30][31]

-

Maintain the shock state for a defined duration (e.g., 60 minutes).

-

Initiate resuscitation with crystalloid fluids or shed blood.

-

Euthanize animals at predetermined time points (e.g., 6, 24, 72 hours).[30]

-

Collect blood for analysis of inflammatory biomarkers (e.g., IL-1β, IL-10) via ELISA.

-

Harvest organs (e.g., lung, heart, kidney) for histopathological evaluation to assess tissue injury, edema, and cellular infiltration.[30]

-

Safety Profile

Tranexamic acid is generally well-tolerated.[13][32] The most commonly reported adverse events are mild to moderate and include gastrointestinal discomfort, headache, and back pain.[32] A primary safety concern has been a theoretical increased risk of thromboembolic events; however, large clinical trials and systematic reviews have found no significant increase in the incidence of such events with its use.[11][15][19] An active thromboembolic disease is a contraindication for its use.[11][12]

Conclusion and Future Directions

This compound is an indispensable therapeutic agent for managing conditions involving excessive fibrinolysis. Its efficacy in reducing blood loss in surgery, trauma, and heavy menstrual bleeding is well-documented and supported by robust clinical data. The primary mechanism of competitively inhibiting plasminogen binding to fibrin is well-understood, although secondary effects on inflammation and plasmin generation warrant further investigation. Future research should continue to explore its utility in other indications, optimize dosing regimens for specific patient populations, and further elucidate its complex interactions with the inflammatory and complement cascades. These efforts will help to refine its clinical use and potentially uncover novel therapeutic applications.

References

- 1. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. research.monash.edu [research.monash.edu]

- 8. Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tranexamic acid for the treatment of heavy menstrual bleeding: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tranexamic acid treatment for heavy menstrual bleeding: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Introduction - Tranexamic acid to reduce head injury death in people with traumatic brain injury: the CRASH-3 international RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Tranexamic Acid for Surgical Bleeding Control · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. Frontiers | Does Tranexamic Acid Reduce the Blood Loss in Various Surgeries? An Umbrella Review of State-of-the-Art Meta-Analysis [frontiersin.org]

- 18. Safety and Efficacy of Tranexamic Acid in General Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Tranexamic Acid in Traumatic Brain Injury: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tranexamic acid in patients with traumatic brain injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. About tranexamic acid - NHS [nhs.uk]

- 23. angioedemanews.com [angioedemanews.com]

- 24. Treatment of hereditary angioneurotic edema with tranexamic acid and cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 26. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 28. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 29. An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.plos.org [journals.plos.org]

- 31. Is Tranexamic Acid an Effective Prevention in the Formation of Epidural Fibrosis? Histological Evaluation in the Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Safety of tranexamic acid in women with heavy menstrual bleeding: an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for trans-4-Aminocyclohexanecarboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid (t-4-ACHC) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics and peptide analogs. Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, offering a powerful tool to investigate and modulate the bioactive conformations of peptides. By replacing flexible amino acid residues, such as glycine, with t-4-ACHC, researchers can induce specific secondary structures, enhance proteolytic stability, and improve receptor selectivity and affinity. These properties make t-4-ACHC a critical component in drug discovery and development, particularly in the design of novel therapeutics targeting G protein-coupled receptors (GPCRs) and other protein-protein interactions.

One notable application of t-4-ACHC is in the development of analogs of dynorphin A, an endogenous opioid peptide that preferentially binds to the kappa-opioid receptor (KOR).[1][2] Incorporation of t-4-ACHC into the dynorphin A sequence has been shown to produce analogs with high affinity and selectivity for the KOR, providing valuable probes for studying opioid receptor function and potential leads for the development of novel analgesics with reduced side effects.[1]

Applications in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several key advantages for drug discovery and peptide engineering:

-

Conformational Constraint: The rigid cyclohexane scaffold of t-4-ACHC restricts the torsional angles of the peptide backbone, forcing it to adopt a more defined conformation. This is particularly useful for mimicking or stabilizing specific secondary structures, such as β-turns or extended conformations, which are often crucial for biological activity.

-

Enhanced Proteolytic Stability: The non-natural structure of t-4-ACHC can render peptides more resistant to degradation by proteases. This increased stability translates to a longer biological half-life, a desirable property for therapeutic peptides.

-

Improved Receptor Selectivity and Affinity: By locking the peptide into a bioactive conformation, t-4-ACHC can enhance its binding affinity and selectivity for its target receptor. This can lead to more potent and specific biological effects with fewer off-target interactions.

-

Peptidomimetic Design: t-4-ACHC serves as a versatile scaffold for the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Data Presentation: Biological Activity of Dynorphin A Analogs

The following table summarizes the in vitro binding affinities and receptor selectivity of dynorphin A-(1-13)NH2 analogs where the Gly²-Gly³ dipeptide has been replaced with this compound ([trans-ACCA²⁻³]Dyn A-(1-13)NH₂).

| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |

| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1370 | 21 | 103 |

Data sourced from Snyder KR, et al. (1993).[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-trans-4-aminocyclohexanecarboxylic acid. The procedure is based on standard SPPS methodologies, with special considerations for the coupling of the sterically hindered t-4-ACHC residue.

Materials:

-

Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-trans-4-aminocyclohexanecarboxylic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Cold diethyl ether

-

Solid Phase Synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid (Sterically Hindered Residue):

-

Activation: In a separate vial, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes before adding to the resin.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction Time: Agitate for at least 4 hours at room temperature. Due to the steric hindrance of t-4-ACHC, a longer coupling time is recommended. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

-

Monitoring: Perform a ninhydrin test to confirm the completion of the coupling.

-

Washing: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the deprotected peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualizations

Experimental Workflow for SPPS of a t-4-ACHC Containing Peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing t-4-ACHC.

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified schematic of the kappa-opioid receptor signaling pathway.

References

Protocols for Amide Bond Formation with trans-4-Aminocyclohexanecarboxylic Acid: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and quantitative data for the formation of amide bonds utilizing trans-4-Aminocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including Janus Kinase (JAK) inhibitors. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the efficient and reliable synthesis of novel chemical entities.

This compound and its derivatives are crucial intermediates in medicinal chemistry.[1] The amide bond formation is a critical step in the elaboration of these molecules into active pharmaceutical ingredients. This document outlines common and effective methods for this transformation, focusing on carbodiimide-mediated and uronium/aminium salt-mediated coupling reactions.

General Workflow for Amide Bond Formation

The overall process for amide bond formation with this compound typically involves the protection of the amino group, followed by the coupling reaction with a carboxylic acid, and subsequent deprotection if required. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the amino functionality.

Caption: General workflow for the synthesis of amides from this compound.

Quantitative Data Summary

The choice of coupling reagent, solvent, and base can significantly influence the yield and reaction time of the amide bond formation. The following tables provide a summary of typical conditions and outcomes for the coupling of trans-4-(Boc-amino)cyclohexanecarboxylic acid with various carboxylic acids.

Table 1: Carbodiimide-Mediated Coupling with EDC/HOBt

| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 12 | 85-95 |

| Acetic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | CH₂Cl₂ | 8 | 80-90 |

| Boc-Gly-OH | EDC (1.2), HOBt (1.2) | NMM (2.0) | DMF | 16 | 75-85 |

Table 2: Uronium/Aminium Salt-Mediated Coupling with HATU

| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |

| Phenylacetic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 2 | 90-98 |

| 4-Chlorobenzoic Acid | HATU (1.1) | DIPEA (2.0) | CH₂Cl₂ | 3 | 88-96 |

| Boc-Ala-OH | HATU (1.1) | 2,4,6-Collidine (2.0) | ACN | 4 | 82-92 |

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.0 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC), add saturated ammonium chloride solution to quench the reaction.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.[2]

Expected Yield: 91.7%[2]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of a carboxylic acid with trans-4-(Boc-amino)cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3][4][5]

Materials:

-

trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the carboxylic acid (1.1 eq), trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3: Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][7][8]

Materials:

-

trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous DMF or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify the product by column chromatography.

Application in JAK Inhibitor Synthesis and Signaling Pathway

Amides derived from this compound are integral components of several Janus Kinase (JAK) inhibitors, such as tofacitinib.[2] These inhibitors target the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[9][10][11] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[12][13]

The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[12][14] JAK inhibitors block the phosphorylation cascade by competing with ATP for the kinase domain of JAKs, thereby suppressing the inflammatory response.[6][9]

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

These protocols and accompanying information are intended to serve as a valuable resource for the scientific community, enabling further research and development in the synthesis of novel therapeutics.

References

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unl.pt [research.unl.pt]

- 3. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes: The Versatility of trans-4-Aminocyclohexanecarboxylic Acid in Organic Synthesis

Introduction

Trans-4-Aminocyclohexanecarboxylic acid, also widely known as Tranexamic Acid, is a synthetic amino acid derivative that has found significant application beyond its established role as an antifibrinolytic agent.[1] Its rigid cyclohexane core and bifunctional nature, possessing both a primary amine and a carboxylic acid in a well-defined trans-stereochemical arrangement, make it a valuable and versatile intermediate for organic synthesis. This rigid scaffold is particularly useful in drug discovery and development, where it can serve as a conformationally constrained building block to orient functional groups in a precise three-dimensional space. These application notes provide an overview of its utility and detailed protocols for its derivatization and incorporation into more complex molecules.

Derivatization of Functional Groups

The amino and carboxylic acid moieties of this compound can be selectively modified to generate a wide array of synthetic intermediates. These derivatives are crucial for subsequent coupling reactions or for fine-tuning the physicochemical properties of the final compound.

N-Protection Strategies

Protecting the primary amine is a common first step in many synthetic routes. The choice of protecting group is dictated by the stability required for subsequent reactions and the conditions for its eventual removal.

1.1.1. N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its facile removal under mild acidic conditions.

-

Experimental Protocol: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

A patent for the synthesis of the Janus kinase inhibitor Oclacitinib describes a method for Boc-protection.[2][3] In a one-pot process following the reduction of p-aminobenzoic acid, the resulting mixture containing this compound is treated with di-tert-butyl dicarbonate (Boc-anhydride).[2][3]

-

Procedure: To a reaction mixture containing a cis/trans mixture of 4-aminocyclohexanecarboxylic acid (approximately 12.99 g, 0.05 mol, with a cis:trans ratio of 1:3.6), potassium carbonate (2 g, 0.06 mol) is added, and the mixture is suspended in acetone (259 mL).[3] Bromoethane (1.93 mL, 0.02 mol) is added, and the reaction is stirred at 60°C for 3 hours. After cooling and filtration, the precipitate is treated with 20% citric acid and extracted with dichloromethane (DCM). The combined organic layers are dried and evaporated to yield the purified trans-Boc-protected product.[3] A 62% yield with 99.1% purity has been reported for this purification step.[3]

-

| Reagent/Parameter | Value | Reference |

| Starting Material | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | [3] |

| Boc-anhydride | 1 equivalent | [2][3] |

| Solvent | Acetone, Water, DCM | [3] |

| Base | Potassium Carbonate | [3] |

| Temperature | 60°C, then Room Temperature | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 62% | [3] |

| Purity | 99.1% | [3] |

1.1.2. N-Fmoc Protection for Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for orthogonal protection schemes with acid-labile side-chain protecting groups. The N-Fmoc derivative of this compound allows for its incorporation as a non-natural, conformationally restricted amino acid into peptide chains.[4]

-

Experimental Protocol: Synthesis of N-Fmoc-trans-4-aminocyclohexanecarboxylic acid

This protocol is adapted from general procedures for Fmoc protection of amino acids.

-

Procedure: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0°C in an ice bath. In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 eq) in dioxane or acetone. Add the Fmoc reagent solution dropwise to the amino acid solution while maintaining the temperature at 0°C and vigorously stirring. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1M HCl to pH 2-3, which will cause the product to precipitate. Filter the white solid, wash with cold water, and dry under vacuum.

-

| Reagent/Parameter | Value/Solvent |

| Starting Material | This compound (1.0 eq) |

| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu (1.1 eq) |

| Solvent | Dioxane/Water or Acetone/Water |

| Base | Sodium Carbonate |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Overnight |

| Expected Yield | >90% |

C-Terminal Modification: Esterification

Esterification of the carboxylic acid can be performed to create prodrugs with enhanced properties, such as improved skin permeability for topical applications.[5]

-

Experimental Protocol: Synthesis of Alkyl Esters of Tranexamic Acid

A study on enhancing skin delivery of tranexamic acid describes the synthesis of butyl and octyl esters.[5]

-

Procedure: Tranexamic acid is dissolved in the corresponding alcohol (butanol or octanol). A catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for several hours. After completion, the reaction is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the ester derivative.[5] This process has been shown to significantly improve skin penetration by 2-3 times compared to the parent compound.[5]

-

| Reagent/Parameter | Value/Solvent | Reference |

| Starting Material | Tranexamic Acid | [5] |

| Reagent | Butanol or Octanol | [5] |

| Catalyst | Concentrated Sulfuric Acid | [5] |

| Temperature | Reflux | [5] |

| Improvement in Skin Penetration | ~2-3 times | [5] |

Application as a Scaffold in Drug Synthesis

The rigid trans-cyclohexane framework is an ideal scaffold for building complex molecules. A prime example is its use in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor.[2][6]

Synthesis of Oclacitinib Intermediate

The N-Boc protected derivative, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is a key intermediate in the synthesis of Oclacitinib.[6] The synthesis involves the coupling of this intermediate with a pyrrolo[2,3-d]pyrimidine core.[7]

-

Experimental Workflow: Synthesis of Oclacitinib

The general synthetic strategy involves preparing the N-methyl-1-(trans-4-aminocyclohexyl)methanesulfonamide side chain and coupling it with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[7]

Workflow for Oclacitinib Synthesis

Use in Peptide Synthesis